molecular formula C31H30N2O2 B11070653 2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline

2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11070653
M. Wt: 462.6 g/mol
InChI Key: PJTOKBIJAWYJDH-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 3,4-diethoxybenzyl group and two phenyl groups. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can produce fully saturated analogs.

Scientific Research Applications

2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[(3,4-diethoxyphenyl)methyl]-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C31H30N2O2/c1-3-34-28-20-19-23(21-29(28)35-4-2)22-30-32-27-18-12-11-17-26(27)31(33-30,24-13-7-5-8-14-24)25-15-9-6-10-16-25/h5-21H,3-4,22H2,1-2H3,(H,32,33)

InChI Key

PJTOKBIJAWYJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5)OCC

Origin of Product

United States

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